molecular formula C18H26N4O B2537031 N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide CAS No. 1465390-05-9

N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide

Cat. No.: B2537031
CAS No.: 1465390-05-9
M. Wt: 314.433
InChI Key: DLZJPZDWHLZWRR-UHFFFAOYSA-N
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Description

N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring, a prop-2-ynyl group, and a propan-2-ylamino group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a nucleophilic substitution reaction using propargyl halides.

    Attachment of the Propan-2-ylamino Group: This step involves the reductive amination of an appropriate aromatic aldehyde with isopropylamine.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic ring.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, HOBt, palladium catalysts for Suzuki-Miyaura coupling

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Pharmacology: It can be studied for its potential effects on various biological targets, including neurotransmitter receptors and enzymes.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial applications.

    Biological Research: It can be used to study the effects of piperazine derivatives on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[4-(propan-2-ylamino)phenyl]-2-propenamide
  • N-[3-(benzimidazol-2-ylamino)phenyl]amine
  • N-[3-(benzoxazol-2-ylamino)phenyl]amine

Uniqueness

N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and prop-2-ynyl group are particularly noteworthy, as they can interact with various biological targets in ways that similar compounds may not.

Properties

IUPAC Name

N-[[3-(propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-4-8-21-9-11-22(12-10-21)18(23)19-14-16-6-5-7-17(13-16)20-15(2)3/h1,5-7,13,15,20H,8-12,14H2,2-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZJPZDWHLZWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC(=C1)CNC(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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